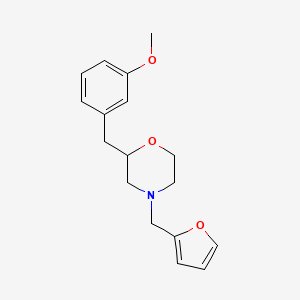![molecular formula C16H16N4 B4384668 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B4384668.png)
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine
Overview
Description
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyrazine rings.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Scientific Research Applications
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring and are used in various chemical and biological applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
2-[3-(1-propan-2-ylpyrazol-3-yl)phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12(2)20-9-6-15(19-20)13-4-3-5-14(10-13)16-11-17-7-8-18-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSTYGGRJFAXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B4384591.png)
![2-[(4-phenyl-1-piperazinyl)carbonyl]-3-(1-piperidinylcarbonyl)pyrazine trifluoroacetate](/img/structure/B4384594.png)
![1-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4384612.png)
![[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]-(3-methylpyridin-2-yl)methanone](/img/structure/B4384628.png)
![(1R,9aR)-1-({[2-(1H-indol-3-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4384629.png)
![N-ethyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B4384631.png)
![3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4384637.png)

![2-[3-({[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4384645.png)
![N'-[7-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-isobutyl-1-methyl-1H-benzimidazol-5-yl]-N,N-dimethylsulfamide](/img/structure/B4384653.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4384657.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B4384676.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B4384680.png)
![2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4384689.png)
